molecular formula C15H12N2OS2 B2698616 N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide CAS No. 942002-54-2

N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide

Cat. No.: B2698616
CAS No.: 942002-54-2
M. Wt: 300.39
InChI Key: MUZUQYMCRZEJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide is a chemical compound of interest in biochemical and pharmacological research. This benzamide derivative features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and ability to interact with various enzymatic targets . Benzothiazole-based compounds are frequently explored in early-stage drug discovery for their potential applications in oncology and as antimicrobial agents . Structurally related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds, such as the well-characterized analog TTFB, act as negative allosteric modulators, potentially targeting the transmembrane and/or intracellular domains of the receptor to exert state-dependent, noncompetitive inhibition . This mechanism makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and pH levels . Researchers can utilize this compound for in vitro studies, including target validation, mechanism of action investigations, and as a structural template in structure-activity relationship (SAR) campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-12-14(8-10)20-9-16-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZUQYMCRZEJSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide typically involves the reaction of benzo[d]thiazole derivatives with benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and bases like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylthio group or to modify the benzo[d]thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzamide or benzo[d]thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methylated products or modified benzo[d]thiazole derivatives.

    Substitution: Various substituted benzamides and benzo[d]thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide exhibits promising anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of the p53 protein, which regulates the cell cycle and promotes cell death. Specifically, it leads to G2/M cell cycle arrest and modulates the expression of Bcl-2 and Bax proteins, enhancing caspase activity and apoptosis in cells such as Colo205, U937, MCF7, and A549.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Studies have reported minimum inhibitory concentration (MIC) values indicating its effectiveness against pathogens like E. coli and C. albicans, suggesting its potential as a therapeutic agent for infections .

Synthesis and Chemical Properties

This compound can be synthesized through several organic reactions involving benzothiazole derivatives. The synthesis typically involves multi-step reactions that allow for structural modifications leading to compounds with enhanced biological activities . The presence of functional groups such as the amide bond and methylthio group contributes to its reactivity, allowing for hydrolysis and nucleophilic substitution reactions.

Cancer Therapy

Given its mechanism of action involving apoptosis induction, this compound is being investigated as a potential candidate for cancer therapy. Its ability to inhibit pathways involved in tumor growth positions it as a valuable agent in cancer treatment protocols .

Antimicrobial Treatments

The antimicrobial efficacy of this compound highlights its potential application in developing new antibiotics or antifungal agents, particularly against resistant strains .

Case Studies

Study ReferenceFocusFindings
Azzam et al., 2021Synthesis & StructureIdentified structural characteristics via X-ray crystallography; explored reactivity patterns .
Badgujar et al., 2023Medicinal Chemistry ReviewDiscussed therapeutic applications across various disease types including anticancer and antimicrobial activities .
Haroun et al., 2022Antimicrobial ActivityEvaluated efficacy against multiple bacterial strains; reported better activity than standard antibiotics .

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety can interact with enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide, a comparative analysis with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity/Application Key Findings Evidence ID
This compound Benzo[d]thiazole + benzamide 2-(methylthio) Not explicitly stated (structural focus) High purity (97%); potential for drug design
12c–12h (Benzoxazole derivatives) Benzo[d]oxazole + benzamide Varied (e.g., tert-butyl, methoxyphenyl) Cytotoxicity (HepG2 cells) IC₅₀ values: 5–20 μM; upregulates pro-apoptotic BAX and Caspase-3
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Benzo[d]thiazole + benzamide 6-amino Corrosion inhibition 85% inhibition efficiency on mild steel
5a–j (Triazolothiadiazole derivatives) Benzo[d]thiazole + triazolothiadiazole + pyridine/furan Pyridinyl or furan substituents Antibacterial/antifungal MIC: 12.5–50 μg/mL against S. aureus and C. albicans
N-(2-((4-Chlorobenzyl)thio)...benzamide Benzo[d]thiazole + morpholine 4-Chlorobenzylthio, morpholine-carbonyl Not explicitly stated (structural focus) High purity (97%); enhanced solubility
1e (Piperazine derivative) Benzo[d]thiazole + piperazine 4-Chlorobenzylamino, methylpiperazine Antiproliferative (HepG2, Hela cells) IC₅₀: 8.2 μM (HepG2); induces cell cycle arrest

Structural Modifications and Activity Trends

  • Benzothiazole vs. Benzoxazole Core : Replacing the thiazole ring with oxazole (e.g., 12c–12h) reduces cytotoxicity in HepG2 cells (IC₅₀: 5–20 μM) compared to benzothiazole derivatives like 1e (IC₅₀: 8.2 μM), suggesting the sulfur atom in thiazole enhances bioactivity .
  • Amino (-NH₂): In , the 6-amino substituent on benzothiazole shifts activity from biological to industrial applications (corrosion inhibition), highlighting the role of electron-donating groups in metal-surface interactions . Heterocyclic Additions: Triazolothiadiazole-pyridine hybrids () exhibit broad-spectrum antimicrobial activity, absent in the target compound, indicating that fused heterocycles expand therapeutic scope .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility : The target compound (300.4 g/mol) is smaller than morpholine-containing analogues (e.g., ), which may favor better bioavailability. However, polar groups like morpholine improve aqueous solubility .
  • Synthetic Accessibility : The target compound’s synthesis (similar to ) involves straightforward coupling reactions, whereas triazolothiadiazole derivatives () require multi-step protocols, increasing complexity .

Key Research Findings and Implications

  • Further in vitro studies are warranted.
  • Antimicrobial Gaps : Unlike triazolothiadiazole derivatives (), the methylthio group lacks inherent antimicrobial activity, emphasizing the need for functional group optimization .
  • Industrial Applications: The corrosion inhibition efficacy of amino-substituted analogues () positions the target compound as a candidate for material science research .

Biological Activity

N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with benzoyl chloride in the presence of a base, such as triethylamine or pyridine. The reaction is often conducted in solvents like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion.

Table 1: Synthesis Conditions

Reagent Type Role
Benzoyl ChlorideAcylating AgentReacts with benzo[d]thiazole
TriethylamineBaseFacilitates reaction
DichloromethaneSolventDissolves reactants

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The benzo[d]thiazole moiety may inhibit enzyme activity or modulate receptor functions, while the methylthio group can enhance binding affinity or alter pharmacokinetic properties. Notably, the compound has been shown to induce apoptosis in cancer cells and disrupt cellular processes critical for tumor growth .

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have demonstrated its effectiveness against Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 15.6 to 125 µg/mL .

Table 2: Antimicrobial Activity Data

Microorganism MIC (µg/mL)
E. coli15.6 - 125
C. albicans25 - 250

3.2 Anticancer Properties

This compound has been explored as a lead compound in anticancer drug discovery. Its mechanism involves the inhibition of cancer cell proliferation and induction of apoptosis through various pathways, including modulation of apoptotic proteins and disruption of cell cycle progression .

Case Study: Anticancer Activity

In a study evaluating the efficacy of various benzothiazole derivatives, this compound was found to significantly reduce tumor size in xenograft models compared to controls, highlighting its potential for further development as an anticancer agent .

4. Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound suggests that modifications to the benzothiazole core can significantly influence biological activity. For instance, substituents on the benzene ring can enhance lipophilicity and improve cellular uptake, which are critical factors for efficacy against cancer cells and pathogens .

5. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its unique structural features contribute to its biological efficacy, making it a valuable candidate for further research in medicinal chemistry. Ongoing studies are essential to elucidate its full pharmacological potential and optimize its therapeutic applications.

Q & A

What synthetic methodologies are commonly employed for the preparation of N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole intermediates. Key steps include:

  • Coupling Reactions : Amide bond formation between benzo[d]thiazol-6-amine and substituted benzoyl chlorides, often using coupling agents like phosphorus oxychloride (POCl₃) under reflux conditions .
  • Thioether Introduction : Methylthio groups are introduced via nucleophilic substitution or thiol-alkylation reactions.
  • Optimization Parameters :
    • Reagent Ratios : Stoichiometric excess of acylating agents improves coupling efficiency.
    • Temperature Control : Reflux conditions (e.g., 80–100°C) enhance reaction rates but require monitoring to avoid decomposition.
    • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures high purity (>90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.